

In-depth Technical Guide to BTFFH: A Key Reagent in Modern Peptide Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (**BTFFH**) is a highly efficient coupling reagent pivotal in the field of peptide synthesis and drug development. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its application in solid-phase peptide synthesis (SPPS), and a breakdown of its reaction mechanism. The strategic use of **BTFFH**, particularly in the synthesis of complex and sterically hindered peptides, is highlighted, offering researchers a valuable tool to minimize racemization and improve yields.

Core Chemical and Physical Properties

BTFFH is a fluorouronium salt recognized for its efficacy in promoting the formation of amide bonds. Its fundamental properties are summarized below.



Property	Value	Reference
Chemical Formula	C9H16F7N2P	[1]
Molecular Weight	316.20 g/mol	[1]
Appearance	White to off-white powder or crystalline powder	
Melting Point	153.0 °C	-
CAS Number	164298-25-3	-
Synonyms	Fluoro-N,N,N',N'- bis(tetramethylene)formamidini um hexafluorophosphate, Fluoro-dipyrrolidinocarbenium hexafluorophosphate	[2]

Mechanism of Action in Peptide Coupling

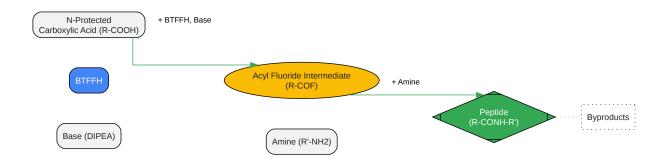
The primary function of **BTFFH** in peptide synthesis is the activation of a carboxylic acid group to facilitate its reaction with an amine, forming a stable amide bond. This is particularly advantageous in peptide synthesis where the stereochemical integrity of the amino acids must be preserved. The mechanism involves the in situ generation of a highly reactive acyl fluoride intermediate. This intermediate is more stable than many other activated species, which helps to minimize the risk of racemization, a common side reaction in peptide coupling.

The reaction proceeds as follows:

- Activation: The carboxylic acid of an N-protected amino acid reacts with **BTFFH** in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
- Formation of Acyl Fluoride: This reaction forms a highly reactive acyl fluoride intermediate.
- Nucleophilic Attack: The free amine of the second amino acid (or the growing peptide chain) attacks the carbonyl carbon of the acyl fluoride.



 Amide Bond Formation: A stable amide (peptide) bond is formed, and the fluoride ion is released.



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Caption: BTFFH-mediated amide bond formation mechanism.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using BTFFH

The following is a generalized protocol for the manual solid-phase synthesis of a peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry and **BTFFH** as the coupling reagent. This procedure is cyclical, with each cycle adding one amino acid to the growing peptide chain.

Materials and Reagents

- Fmoc-protected amino acids
- BTFFH
- N,N-Diisopropylethylamine (DIPEA)
- Piperidine solution (20% in DMF)
- Solid-phase synthesis resin (e.g., Rink Amide or Wang resin)



- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
- Diethyl ether (cold)

Synthesis Cycle

// Nodes Start [label="Start: Resin Swelling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine in DMF)"]; Wash1 [label="2. Washing\n(DMF and DCM)"]; Coupling [label="3. Coupling\n(Fmoc-AA, BTFFH, DIPEA in DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="4. Washing\n(DMF and DCM)"]; Repeat [label="Repeat for each\namino acid", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="5. Final Deprotection & Cleavage\n(TFA cocktail)"]; Precipitation [label="6. Precipitation & Washing\n(Cold diethyl ether)"]; End [label="End: Purified Peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling ->
Wash2; Wash2 -> Repeat; Repeat -> Deprotection [label="Next cycle"]; Repeat -> Cleavage
[label="Final cycle"]; Cleavage -> Precipitation; Precipitation -> End; }

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